molecular formula C20H16ClN3O2 B4403592 2-[(3-chlorobenzoyl)amino]-N-(6-methylpyridin-2-yl)benzamide

2-[(3-chlorobenzoyl)amino]-N-(6-methylpyridin-2-yl)benzamide

Cat. No.: B4403592
M. Wt: 365.8 g/mol
InChI Key: SZIBZCHXYQDBAD-UHFFFAOYSA-N
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Description

2-[(3-chlorobenzoyl)amino]-N-(6-methylpyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chlorobenzoyl group and a methylpyridinyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chlorobenzoyl)amino]-N-(6-methylpyridin-2-yl)benzamide typically involves the following steps:

    Formation of 3-chlorobenzoyl chloride: This is achieved by reacting 3-chlorobenzoic acid with thionyl chloride under reflux conditions.

    Amination Reaction: The 3-chlorobenzoyl chloride is then reacted with 6-methyl-2-aminopyridine in the presence of a base such as triethylamine to form the intermediate 3-chlorobenzoyl-6-methyl-2-aminopyridine.

    Coupling Reaction: The intermediate is then coupled with benzoyl chloride in the presence of a base to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-chlorobenzoyl)amino]-N-(6-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or thiobenzamides.

Scientific Research Applications

2-[(3-chlorobenzoyl)amino]-N-(6-methylpyridin-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-chlorobenzoyl)amino]-N-(6-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methylpyridin-2-yl)-3-chlorobenzamide
  • N-(6-methylpyridin-2-yl)-4-chlorobenzamide
  • N-(6-methylpyridin-2-yl)-2-chlorobenzamide

Uniqueness

2-[(3-chlorobenzoyl)amino]-N-(6-methylpyridin-2-yl)benzamide is unique due to the specific positioning of the chlorobenzoyl and methylpyridinyl groups, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct interactions with molecular targets compared to similar compounds.

Properties

IUPAC Name

2-[(3-chlorobenzoyl)amino]-N-(6-methylpyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2/c1-13-6-4-11-18(22-13)24-20(26)16-9-2-3-10-17(16)23-19(25)14-7-5-8-15(21)12-14/h2-12H,1H3,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIBZCHXYQDBAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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